molecular formula C8H11N B074028 2,4,5-Trimethylpyridine CAS No. 1122-39-0

2,4,5-Trimethylpyridine

Cat. No.: B074028
CAS No.: 1122-39-0
M. Wt: 121.18 g/mol
InChI Key: MNDSSKADVGDFDF-UHFFFAOYSA-N
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Description

2,4,5-Trimethylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of three methyl groups attached to the second, fourth, and fifth positions of the pyridine ring. This compound is a colorless to pale yellow liquid with a distinct odor and is known for its applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.

Industrial Production Methods: On an industrial scale, this compound is often produced via catalytic processes. One such method involves the catalytic methylation of pyridine using methanol over a solid acid catalyst like zeolite. This process is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of partially or fully reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups, where halogenation, nitration, or sulfonation can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid; reactions often require catalysts or specific conditions like UV light or elevated temperatures.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

2,4,5-Trimethylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex pyridine derivatives.

    Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that are studied for their biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and agrochemicals.

    Industry: It is utilized as a solvent and an intermediate in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,5-Trimethylpyridine exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, donating electron density to metal centers and stabilizing metal complexes. In organic synthesis, its reactivity is influenced by the electron-donating effects of the methyl groups, which can activate the pyridine ring towards electrophilic substitution.

Comparison with Similar Compounds

    2,4,6-Trimethylpyridine: Also known as collidine, it has methyl groups at the second, fourth, and sixth positions. It is more sterically hindered compared to 2,4,5-Trimethylpyridine.

    3,4,5-Trimethylpyridine: This compound has methyl groups at the third, fourth, and fifth positions, leading to different electronic and steric properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the methyl groups affects the compound’s ability to participate in various chemical reactions and its interactions with other molecules.

Properties

IUPAC Name

2,4,5-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-8(3)9-5-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSSKADVGDFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149944
Record name 2,4,5-Trimethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-39-0
Record name 2,4,5-Trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethylpyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethylpyridine
Source EPA DSSTox
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Record name 2,4,5-trimethylpyridine
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Record name 2,4,5-TRIMETHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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